molecular formula C17H15F4N3O4S B2776498 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034543-43-4

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

Numéro de catalogue: B2776498
Numéro CAS: 2034543-43-4
Poids moléculaire: 433.38
Clé InChI: JMZKRZYJXKLDTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic benzamide derivative featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a fluorine atom at position 6 and a methyl group at position 2. The ethyl linker connects this heterocyclic system to a 3-(trifluoromethoxy)benzamide moiety.

Propriétés

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O4S/c1-23-14-6-5-12(18)10-15(14)24(29(23,26)27)8-7-22-16(25)11-3-2-4-13(9-11)28-17(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZKRZYJXKLDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide typically involves a series of well-defined steps, starting from commercially available precursors. Key steps in the synthetic route might include:

  • Formation of the Thiadiazole Ring: : A common precursor, such as 2-amino-6-fluorobenzothiadiazole, is typically subjected to oxidative conditions to introduce the sulfonyl group, thereby forming the dioxido variant.

  • Alkylation Step: : Introduction of the ethyl linker through a nucleophilic substitution reaction, utilizing an appropriate alkyl halide.

  • Benzamide Formation: : The final step generally involves the amide coupling of the substituted ethyl benzothiadiazole derivative with 3-(trifluoromethoxy)benzoyl chloride under basic conditions, such as the presence of a tertiary amine.

Industrial Production Methods

Industrial-scale synthesis would likely follow similar principles but adapted for bulk production:

  • Batch Processing: : Employing large reactors for each stage of synthesis, optimizing reaction times and yields.

  • Continuous Flow Chemistry: : Integrating steps in a continuous flow setup to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide can undergo various types of reactions:

  • Oxidation: : Reacting with oxidizing agents to further modify its functional groups.

  • Reduction: : Using reducing agents to potentially convert sulfonyl groups to sulfide or sulfoxide derivatives.

  • Substitution: : Functional groups like fluoro or trifluoromethoxy can undergo nucleophilic aromatic substitution, given the right conditions and reagents.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Utilization of agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Employing strong bases or nucleophiles, often under heated or pressurized conditions.

Major Products

The products of these reactions are varied, typically involving modified versions of the original compound with different functional groups and properties.

Applications De Recherche Scientifique

Chemistry

This compound is used as a precursor or intermediate in the synthesis of more complex molecules, often in research aiming to develop new materials or catalysts.

Biology

Medicine

There is interest in its derivatives for pharmaceutical research, particularly in the design of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, it may be explored for its potential use in the development of new polymers or as a component in high-performance materials.

Mécanisme D'action

Molecular Targets and Pathways

The exact mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide exerts its effects can vary depending on its application. For instance:

  • Enzyme Inhibition: : It may act by binding to active sites of enzymes, thereby inhibiting their activity.

  • Receptor Modulation: : Altering the activity of cell surface receptors through competitive or allosteric modulation.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs from literature:

Compound Name / ID Core Structure Substituents / Functional Groups Key Applications / Activities References
Target Compound Benzo[c][1,2,5]thiadiazole 1,1-dioxide 6-Fluoro, 3-methyl, ethyl linker, 3-(trifluoromethoxy)benzamide Hypothesized antimicrobial/antitumor
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazole 6-Fluoro, 3-ethyl, 3-fluorobenzamide Antimicrobial, agrochemical
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Benzamide 2-Trifluoromethyl, 3-isopropoxyphenyl Fungicide (agricultural use)
N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) Benzamide 2,6-Difluoro, urea linker, 4-chlorophenyl Insect growth regulator
1-(2-Hydroxyphenyl-3-phenyl-1,3,4-thiadiazol-4,(3H)-ylidene)hydrazine 1,3,4-Thiadiazole 2-Hydroxyphenyl, phenyl, hydrazine Synthetic intermediate, antimicrobial

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The trifluoromethoxy group in the target compound enhances lipophilicity compared to hydroxyl or amino substituents in analogs like 1-(2-hydroxyphenyl-3-phenyl-1,3,4-thiadiazol-4,(3H)-ylidene)hydrazine . This may improve membrane permeability but reduce aqueous solubility.
  • Metabolic Stability: The sulfone group (2,2-dioxide) in the thiadiazole ring increases oxidative stability compared to non-oxidized thiadiazoles (e.g., 1,3,4-thiadiazole derivatives in ).

Future Research Directions

Bioactivity Screening : Prioritize assays against Gram-positive bacteria and fungi to validate antimicrobial hypotheses .

SAR Studies: Modify the ethyl linker length or substitute the trifluoromethoxy group with other electron-withdrawing groups (e.g., nitro, cyano) to optimize potency.

Comparative Pharmacokinetics : Evaluate oral bioavailability and metabolic pathways relative to Flutolanil and Diflubenzuron .

Activité Biologique

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiadiazole ring and trifluoromethoxy group. Below is a summary of its chemical properties:

PropertyDetails
IUPAC Name N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
Molecular Formula C15H14F4N4O3S
Molecular Weight 394.35 g/mol
Solubility Soluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular pathways:

  • Target Proteins : The compound may interact with various receptors and enzymes involved in cell signaling and proliferation.
  • Biochemical Pathways : It is hypothesized to influence pathways related to cell growth and apoptosis, potentially through inhibition of kinases or modulation of transcription factors.

Pharmacokinetics

Understanding the pharmacokinetics of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is crucial for assessing its therapeutic potential:

  • Absorption : The compound exhibits moderate bioavailability due to its lipophilicity.
  • Distribution : It is likely distributed widely throughout body tissues due to its chemical structure.
  • Metabolism : Metabolic pathways may involve oxidation and conjugation reactions.
  • Excretion : Primarily eliminated via renal pathways.

Anticancer Activity

Research indicates that compounds similar to N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide exhibit significant anticancer properties. A notable study evaluated a series of thiadiazole derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)
Thiadiazole Derivative AMCF-70.084 ± 0.020
Thiadiazole Derivative BA5490.034 ± 0.008

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Mechanistic Studies

Mechanistic studies have shown that thiadiazole derivatives can inhibit key signaling pathways involved in tumor progression:

  • EGFR Inhibition : Some derivatives have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) activity.
  • Aromatase Inhibition : The compound's structure suggests potential activity against aromatase, which is crucial in estrogen-dependent cancers.

Q & A

Basic: What are the critical synthetic steps and reaction conditions for optimizing the yield of this compound?

The synthesis involves multi-step reactions, with careful optimization of:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) are often preferred for cyclization steps due to their ability to stabilize intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization, while lower temperatures (25–40°C) may prevent side reactions during coupling steps .
  • Catalyst use : Triethylamine or iodine may facilitate cyclization, as seen in analogous thiadiazole syntheses .
    Methodological tip: Monitor reaction progress via TLC or HPLC to assess conversion rates and adjust reaction times accordingly .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR enzyme) based on the compound’s amide and thiadiazole moieties, which may act as hydrogen-bond donors/acceptors .
  • QSAR analysis : Correlate substituent effects (e.g., trifluoromethoxy group’s electronegativity) with bioactivity data from analogous compounds to predict target selectivity .
  • MD simulations : Simulate stability of ligand-receptor complexes over time to prioritize in vitro testing .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl group at position 3 on the thiadiazole ring) and amide bond formation .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and detects isotopic patterns from fluorine/chlorine atoms .
  • IR spectroscopy : Identify key functional groups (e.g., S=O stretching at ~1330 cm1^{-1}, C=O at ~1670 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity differences via HPLC .
  • Meta-analysis : Compare structural analogs (e.g., thiazole vs. triazole derivatives) to isolate substituent effects on activity .
  • Dose-response curves : Re-evaluate IC50_{50} values under uniform conditions (pH, temperature) to reconcile discrepancies .

Basic: What are the common functional group reactions relevant to modifying this compound?

  • Amide hydrolysis : Acidic/basic conditions can cleave the benzamide moiety, enabling derivatization (e.g., coupling with amines) .
  • Thiadiazole ring reactions : Electrophilic substitution at the sulfur-rich ring can introduce halogens or alkyl groups .
  • Trifluoromethoxy group stability : Avoid strong reducing agents (e.g., LiAlH4_4) to preserve the -OCF3_3 group during synthesis .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize hydrogen-bond networks, as seen in thiadiazole derivatives .
  • Temperature gradients : Gradual cooling from reflux to 4°C enhances lattice formation .

Basic: How is the compound’s stability assessed under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Light sensitivity tests : Store samples in amber vials and monitor degradation via HPLC under UV exposure .
  • pH stability : Incubate in buffers (pH 1–13) and track structural integrity using 1H^1H-NMR .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

  • Intermediate trapping : Use low-temperature NMR to identify transient species (e.g., thiourea intermediates in cyclization) .
  • DFT calculations : Model reaction pathways to predict competing mechanisms (e.g., nucleophilic vs. electrophilic attacks) .
  • Isotope labeling : Trace 18O^{18}O-labeled reagents to clarify oxidation steps in the dioxidobenzo group formation .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

  • Enzyme inhibition : Test against proteasomes or kinases using fluorogenic substrates .
  • Antimicrobial activity : Use microdilution assays (e.g., MIC against S. aureus or E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) .

Advanced: How can machine learning improve SAR studies for this compound?

  • Feature selection : Train models on descriptors like logP, topological polar surface area, and substituent electronic parameters .
  • Data augmentation : Use generative adversarial networks (GANs) to predict novel analogs with enhanced activity .
  • Validation : Cross-check predictions with experimental IC50_{50} values from high-throughput screening .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.